The epigenetic effects of 6-fluoroquinolin-3-ol derivatives, specifically their impact on histone acetylation, are of significant interest in epigenetics research []. Understanding how these compounds modulate histone acetylation patterns could provide insights into gene regulation and potential therapeutic applications.
A significant advancement in synthesizing 6-fluoroquinolin-3-ol derivatives involves the development of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996) []. While specific synthetic details for 6-fluoroquinolin-3-ol are not provided in the provided papers, the synthesis of CHR-3996 likely involves a multistep process incorporating 6-fluoroquinolin-3-ol as a starting material or intermediate.
CHR-3996 has shown promising anti-cancer activity in preclinical studies using human tumor xenograft models []. The compound demonstrated good oral bioavailability and distribution into tumor tissues. Additionally, CHR-3996 displayed synergistic effects when combined with other anti-cancer agents in vitro. These findings highlight the potential of 6-fluoroquinolin-3-ol derivatives as valuable leads for developing novel anti-cancer therapies.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7